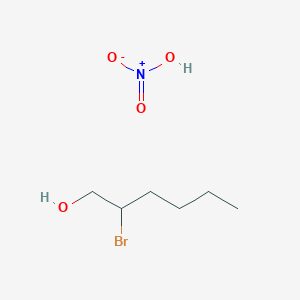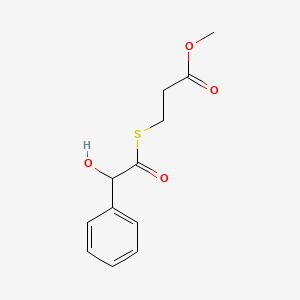![molecular formula C16H11N5O2 B14507878 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione CAS No. 63407-78-3](/img/structure/B14507878.png)
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core with a phenyldiazenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and quinazoline derivatives under specific conditions. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst can yield the desired imidazoquinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce aniline derivatives .
Scientific Research Applications
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase I, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell growth and proliferation . The compound may also interact with other cellular targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazoquinazolines: These compounds share the imidazoquinazoline core and exhibit similar biological activities.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the imidazoquinazoline structure and show comparable pharmacological properties.
Imidazothiazines: These compounds contain a sulfur atom in the ring structure and have distinct biological activities.
Uniqueness
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is unique due to the presence of the phenyldiazenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile .
Properties
CAS No. |
63407-78-3 |
|---|---|
Molecular Formula |
C16H11N5O2 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
3-phenyldiazenyl-1,3-dihydroimidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H11N5O2/c22-14-13(20-19-10-6-2-1-3-7-10)21-15(23)11-8-4-5-9-12(11)17-16(21)18-14/h1-9,13H,(H,17,18,22) |
InChI Key |
YMUYILUWPQEUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2C(=O)NC3=NC4=CC=CC=C4C(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


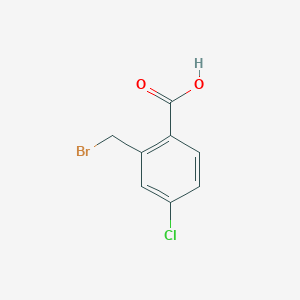
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
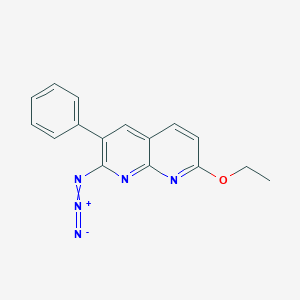

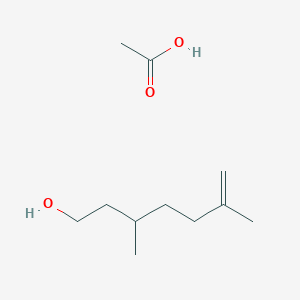

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
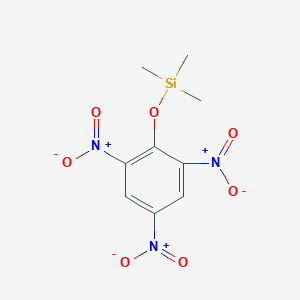
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
